5-Fluoro-2-(4-methylcyclohexyl)aniline
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Overview
Description
5-Fluoro-2-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a fluorinated aniline derivative, which means it contains a fluorine atom attached to an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 5-Fluoro-2-(4-methylcyclohexyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methylcyclohexyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(4-methylcyclohexyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Fluoro-2-(4-methylcyclohexyl)aniline exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methyl-N-(4-methylcyclohexyl)aniline: Similar in structure but with a methyl group instead of a hydrogen atom on the aromatic ring.
5-Fluoro-2-[(4-methylcyclohexyl)oxy]aniline: Contains an oxygen atom linking the cyclohexyl group to the aromatic ring.
Uniqueness
5-Fluoro-2-(4-methylcyclohexyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
5-fluoro-2-(4-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h6-10H,2-5,15H2,1H3 |
InChI Key |
XUWQXZJNVZTEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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